REACTION_CXSMILES
|
CN(C)C=O.P(Cl)(Cl)(Cl)=O.C(C1N=C([C@@H:19]2[CH2:23][C@@H:22]([O:24][S:25]([CH3:28])(=[O:27])=[O:26])[CH2:21][N:20]2[C:29]([O:31][CH2:32][C:33]2[CH:38]=[CH:37][C:36]([N+:39]([O-:41])=[O:40])=[CH:35][CH:34]=2)=[O:30])SC=1)(O)=O.O.N>O1CCCC1>[CH3:28][S:25]([O:24][CH:22]1[CH2:21][N:20]([C:29]([O:31][CH2:32][C:33]2[CH:38]=[CH:37][C:36]([N+:39]([O-:41])=[O:40])=[CH:35][CH:34]=2)=[O:30])[CH2:19][CH2:23]1)(=[O:26])=[O:27] |f:3.4|
|
Name
|
|
Quantity
|
0.45 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
0.46 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Name
|
(2S,4R)-2-(4-carboxythiazol-2-yl) -4-methanesulfonyloxy-1-(4-nitrobenzyloxycarbonyl) pyrrolidine
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Quantity
|
1.54 g
|
Type
|
reactant
|
Smiles
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C(=O)(O)C=1N=C(SC1)[C@H]1N(C[C@@H](C1)OS(=O)(=O)C)C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
20 mL
|
Type
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solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
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O.N
|
Type
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CUSTOM
|
Details
|
the mixture was stirred at the same temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
at -5°
|
Type
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CUSTOM
|
Details
|
∫5° C.
|
Type
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STIRRING
|
Details
|
by stirring at the same temperature for 30 minutes
|
Duration
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30 min
|
Type
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STIRRING
|
Details
|
with stirring
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Type
|
STIRRING
|
Details
|
The mixture was stirred at the same condition for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Tetrahydrofuran was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a residue, which
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
30 min |
Name
|
(2S, 4R)-2-(4-carbamoylthiazol)-2-yl
|
Type
|
product
|
Smiles
|
|
Name
|
4-methanesulfonyloxy-1-(4-nitrobenzyloxycarbonyl)pyrrolidine
|
Type
|
product
|
Smiles
|
CS(=O)(=O)OC1CCN(C1)C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 124.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |